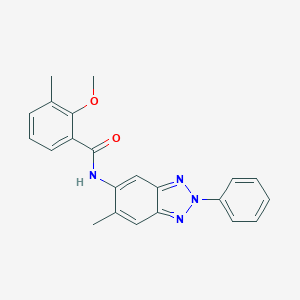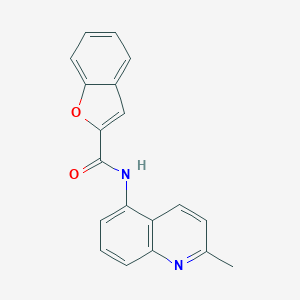
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. BPP is a propanamide derivative that was first synthesized in 2009 by a group of researchers from the University of Nottingham. Since then, BPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. By inhibiting PLK1, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Neurochemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing inflammation in the brain. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing blood pressure in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of cancer. Another area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of other diseases, such as inflammation and hypertension. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromophenol with 2-methyl-N-(2-nitrophenyl)propanamide. This reaction produces 2-(4-bromophenoxy)-2-methyl-N-(2-nitrophenyl)propanamide, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with morpholine to produce 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of lung cancer cells.
Propiedades
Fórmula molecular |
C20H23BrN2O3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C20H23BrN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)22-17-5-3-4-6-18(17)23-11-13-25-14-12-23/h3-10H,11-14H2,1-2H3,(H,22,24) |
Clave InChI |
IDWGDGIPYWNVLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
SMILES canónico |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)

